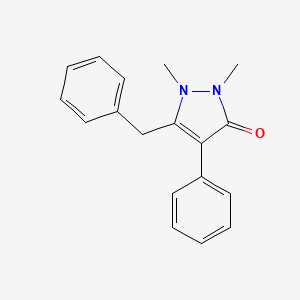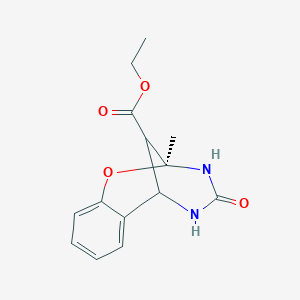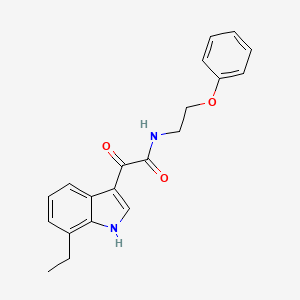![molecular formula C22H23NO3 B12485293 3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a phenylbutylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions One common approach is to start with the furan ring, which can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The phenylbutylamine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The phenylbutylamine group can interact with receptors or enzymes, modulating their activity. The furan ring and benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target sites and influencing the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-{[(4-Phenylbutyl)amino]methyl}furan-2-yl)benzoic acid: Similar structure but with variations in the side chains.
2-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid: Positional isomer with different substitution patterns.
4-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid: Another positional isomer with different substitution patterns.
Uniqueness
3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H23NO3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-[5-[(4-phenylbutan-2-ylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H23NO3/c1-16(10-11-17-6-3-2-4-7-17)23-15-20-12-13-21(26-20)18-8-5-9-19(14-18)22(24)25/h2-9,12-14,16,23H,10-11,15H2,1H3,(H,24,25) |
Clave InChI |
LRBJHAKGYIYZHC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)



![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)
![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)
![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)

![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B12485266.png)
methanone](/img/structure/B12485282.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
![Methyl 3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485301.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)
